Documented Bioactivity Gap for 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid Relative to the Phenyl-sulfamoyl-benzoic acid Class
A comprehensive search across primary literature, patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) failed to identify any quantitative inhibitory constant (IC50, Ki), selectivity ratio, functional assay result, or ADME/Tox data for 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS 926223-80-5). In contrast, structurally related phenyl-sulfamoyl-benzoic acid analogs, such as compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid), have demonstrated complex, dual-mode modulation of ERAP1, with competitive inhibition of physiological peptide substrates and allosteric activation of small-molecule substrates [1]. The commercial availability of CAS 926223-80-5 with specifications limited to identity and purity (≥95%) further confirms the absence of any disclosed biological characterization. This evidence gap means that the compound's differentiation from in-class analogs is currently undefined and cannot be quantified.
| Evidence Dimension | Documented ERAP1 modulatory activity and bioactivity data availability |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in any peer-reviewed or patent source |
| Comparator Or Baseline | In-class analog (Compound 3): ERAP1 competitive inhibitor (nonamer peptide substrate) and allosteric activator (fluorogenic substrate) [1] |
| Quantified Difference | Undefined; zero data points for target compound vs. published dual-modality for comparator |
| Conditions | Literature and database search across CAS 926223-80-5, IUPAC name variants, SMILES, and InChI Key (2020–2026) |
Why This Matters
Without quantitative bioactivity data, procurement of this compound for target-based assays carries an undefined risk of inactivity, making it unsuitable for use as a characterized tool compound or reference standard.
- [1] Zervoudi, E., et al. (2019). Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. Journal of Medicinal Chemistry. Data summary via BindingDB (CHEMBL4560993). View Source
